molecular formula C21H18N6O2 B2509472 5-methyl-9-phenethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921552-32-1

5-methyl-9-phenethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No. B2509472
CAS RN: 921552-32-1
M. Wt: 386.415
InChI Key: WIARKPDUOSNZDD-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for MPTP were not found, similar compounds such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been synthesized via aromatic nucleophilic substitution .

Scientific Research Applications

1. Coordination Sphere in Metal Complexes

A study explored the interactions of similar purine derivatives with divalent cations in aqueous media, leading to the formation of compounds with potential applications in coordination chemistry and materials science. The structures involved hydrogen bonds and superstructures, suggesting possible applications in crystal engineering and materials science (Maldonado et al., 2009).

2. Synthesis and Potential Therapeutic Applications

Research on triazolo[4,3-e]purine derivatives has shown their potential for synthesis with anticancer, anti-HIV-1, and antimicrobial activities. These compounds, including similar purine derivatives, have been tested for in vitro activities against various pathogens and diseases, suggesting their significant role in medicinal chemistry (Ashour et al., 2012).

3. Immunotherapeutic Agents

Similar purine nucleosides have been synthesized to determine their immunomodulatory effects. Studies on these compounds have shown significant immunoactivity, indicating their potential use as immunotherapeutic agents (Nagahara et al., 1990).

4. Anti-Proliferative Agents

Derivatives of triazolo[4,3-e]purine have been synthesized and evaluated for their anti-proliferative activity against human cancer cell lines, demonstrating their potential as anticancer agents. These findings highlight the importance of such compounds in cancer research and treatment (Sucharitha et al., 2021).

5. Applications in Organic Chemistry

Research on 4-phenyl-1,2,4-triazoline-3,5-dione and similar compounds has led to a deeper understanding of their reactivity and potential applications in organic synthesis. These studies contribute to the development of new synthetic methodologies and the discovery of novel compounds (Smonou et al., 1988).

Future Directions

While specific future directions for MPTP were not found, the TP heterocycle has been proposed as a possible surrogate of the purine ring, a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine . This suggests that MPTP and similar compounds could have potential applications in drug design.

properties

IUPAC Name

1-methyl-8-phenyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O2/c1-25-19-16(18(28)22-21(25)29)26(13-12-14-8-4-2-5-9-14)20-24-23-17(27(19)20)15-10-6-3-7-11-15/h2-11H,12-13H2,1H3,(H,22,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIARKPDUOSNZDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=CC=CC=C4)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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